molecular formula C25H20N2O4 B1311030 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid CAS No. 401620-74-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid

Cat. No. B1311030
M. Wt: 412.4 g/mol
InChI Key: ACFGBBASKOIPEW-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its possible reactions, reaction conditions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, redox potential, etc.


Scientific Research Applications

Bioimaging Applications

One significant application of fluorenyl derivatives is in bioimaging. A study by Morales et al. (2010) focused on a water-soluble fluorene derivative for bioimaging, demonstrating its potent linear photophysical characteristics and two-photon absorption (2PA) properties. The fluorene derivative showed high fluorescence quantum yield and strong aggregation in water, making it particularly attractive for integrin imaging due to its high alpha(v)beta(3) integrin selectivity. This underscores the compound's potential in enhancing bioimaging techniques through improved selectivity and sensitivity (Morales et al., 2010).

Liquid Crystallinity

Yamamoto et al. (2005) investigated the liquid crystallinity values of 2-fluorenyl 4-alkylbenzoates, comparing them with those of biphenyl homologues. The study revealed significant properties related to the cyano group or hydrogen used as the end group, showcasing the compound's relevance in understanding and developing materials with specific liquid crystalline properties (Yamamoto et al., 2005).

Peptide Synthesis

In peptide synthesis, Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, with a focus on diastereoselective amidomethylation. This process is vital for the large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides, highlighting the compound's utility in advancing peptide synthesis methodologies (Šebesta & Seebach, 2003).

Novel Material Development

Kshtriya, Koshti, and Gour (2021) explored the self-assembly of Fmoc variants of threonine and serine, discovering controlled morphological changes at the supramolecular level. This investigation opens pathways for designing novel self-assembled architectures with potential applications in material science and nanotechnology, showcasing the broad applicability of fluorenyl derivatives in developing new materials (Kshtriya et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves speculating on possible future research directions, applications, or improvements related to the compound.


properties

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.